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Compound of Interest

Compound Name: Tfax 488, tfp

CAS No.: 878546-79-3

Cat. No.: B2810878 Get Quote

Executive Summary: The Chemistry of Resolution
In super-resolution (SR) microscopy, the limiting factor is often not the optical hardware but the

molecular fidelity of the probe. While Alexa Fluor® 488 has long been the spectral gold

standard for the 488 nm excitation line, its traditional Succinimidyl Ester (SE/NHS) conjugation

chemistry suffers from rapid hydrolysis, leading to inconsistent Degree of Labeling (DOL).

Tfax 488, specifically the TFP (Tetrafluorophenyl) ester formulation, represents a significant

evolution in labeling chemistry. While spectrally identical to high-performance green emitters

(Ex/Em: 495/515 nm), its primary advantage lies in hydrolytic stability. This guide evaluates

Tfax 488 not just as a fluorophore, but as a superior labeling system that enhances structural

resolution in dSTORM, STED, and SIM by maximizing epitope occupancy.

Technical Comparison: Tfax 488 vs. Market
Alternatives
The following table contrasts Tfax 488 (TFP chemistry) against the industry standard (Alexa

Fluor 488 NHS) and a high-stability alternative (Atto 488).

Table 1: Photophysical & Chemical Performance Matrix
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Feature Tfax 488 (TFP)
Alexa Fluor® 488

(NHS)
Atto 488

Reactive Group
TFP Ester

(Tetrafluorophenyl)

NHS / Succinimidyl

Ester
NHS / Maleimide

Hydrolysis Half-Life

(pH 7.5)
High (>30 mins) Low (<10 mins) Moderate

Labeling Efficiency

Superior (Resists

hydrolysis

competition)

Variable (Time-

sensitive)
Good

Quantum Yield (Φ) 0.92 0.92 0.80

Extinction Coeff. (ε) 73,000 M⁻¹cm⁻¹ 71,000 M⁻¹cm⁻¹ 90,000 M⁻¹cm⁻¹

dSTORM Suitability
Excellent (High

photon count/frame)
Excellent

Moderate (Low

blinking duty cycle)

STED Suitability
Good (592 nm

depletion)
Good

Excellent (High

photostability)

pH Stability Insensitive (pH 4–10) Insensitive (pH 4–10) Insensitive (pH 2–10)

Analyst Insight: The spectral identity of Tfax 488 and Alexa Fluor 488 is functionally

indistinguishable. The divergence in performance arises during the incubation step. The TFP

ester allows for longer incubation times without the reagent deactivating, resulting in higher DOL

without requiring large molar excesses of dye, which can cause quenching.

Mechanism of Action: The TFP Advantage
To understand why Tfax 488 yields better super-resolution images, one must look at the

conjugation kinetics. In dSTORM, localization density determines the Nyquist resolution limit. If
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a secondary antibody is under-labeled due to NHS hydrolysis, the final image will appear

"dotted" or discontinuous.

Diagram 1: Hydrolysis Kinetics & Conjugation Efficiency
The following diagram illustrates the competitive reaction pathway between Amine Labeling

(Signal) and Hydrolysis (Waste).
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Caption: TFP esters (Tfax 488) resist hydrolysis, channeling more dye molecules to the protein

target compared to NHS esters.

Experimental Validation: dSTORM Workflow
This protocol is designed to validate the performance of Tfax 488 in Single-Molecule

Localization Microscopy (SMLM). It focuses on achieving the optimal "blinking" state required

for dSTORM.

Phase A: Optimized Labeling Protocol (TFP Specific)
Unlike NHS esters, TFP esters do not require immediate mixing. This protocol leverages the

stability to ensure uniform labeling.

Preparation: Dissolve 1 mg Tfax 488 TFP in anhydrous DMSO to create a 10 mM stock.
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Buffer Exchange: Dialyze the target antibody (e.g., Goat anti-Mouse IgG) into Sodium

Bicarbonate buffer (pH 8.3). Note: Avoid Tris buffers as primary amines compete for the dye.

Conjugation: Add Tfax 488 at a 10-15x molar excess to the antibody.

Incubation: Incubate for 1 hour at Room Temperature (RT) with rotation.

Critical Difference: NHS esters require 4°C or rapid mixing to avoid hydrolysis. Tfax 488

TFP is stable enough for RT incubation, driving the reaction to completion.

Purification: Remove free dye using a Sephadex G-25 spin column or extensive dialysis.

QC: Measure Absorbance at 280 nm (protein) and 495 nm (dye). Target DOL: 2.5 – 3.5

dyes/protein for optimal dSTORM blinking without quenching.

Phase B: dSTORM Imaging Buffer
To induce photoswitching (blinking) in Tfax 488, a reductive buffer system is required.

Base Buffer: PBS (pH 7.4)

Oxygen Scavenging: 0.5 mg/mL Glucose Oxidase + 40 μg/mL Catalase + 10% (w/v)

Glucose.

Thiol Switching Agent:100 mM MEA (β-mercaptoethylamine).

Optimization: For Tfax 488, MEA provides cleaner blinking than β-mercaptoethanol (BME).

Diagram 2: dSTORM Acquisition Workflow
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Caption: The dSTORM cycle relies on Tfax 488 entering a reversible dark state mediated by

the MEA buffer.

Performance Metrics & Data Interpretation
When evaluating your Tfax 488 data, use the following metrics to verify system performance:

Photon Count per Frame: Expect ~1,000 - 3,000 photons per switching event.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b2810878?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2810878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Why it matters: Localization precision (

) scales with

. Higher photon yield = sharper resolution.

Duty Cycle: The fraction of time the fluorophore is "on." Tfax 488 should have a low duty

cycle (<0.1%) in MEA buffer to prevent overlapping emitters.

Survival Fraction: Tfax 488 is highly photostable, allowing for long acquisition times (20,000+

frames) necessary to resolve dense structures like the cytoskeleton.

Troubleshooting Guide
Observation Root Cause Corrective Action

Rapid Bleaching
Insufficient Oxygen

Scavenging

Refresh GLOX buffer; ensure

chamber is sealed.

No Blinking (Always On) Laser Power too low
Increase 488 nm power

density to >1 kW/cm².

Low Localization Density Poor Labeling Efficiency

This is where Tfax excels. If

observed, check protein

concentration. If using NHS

alternative, switch to Tfax 488

TFP.

References
Dempsey, G. T., et al. (2011). Evaluation of fluorophores for optimal performance in

localization-based super-resolution imaging. Nature Methods. Available at: [Link]

Bio-Techne.TFAX Dyes: Improved Stability and Labeling Efficiency. Available at: [Link]

To cite this document: BenchChem. [Comparative Guide: Evaluating Tfax 488 Performance
in Super-Resolution Microscopy]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2810878#evaluating-tfax-488-performance-in-super-
resolution-microscopy]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3272498/
https://www.bio-techne.com/p/research-reagents/tfax-488-tfp_6621
https://www.benchchem.com/product/b2810878#evaluating-tfax-488-performance-in-super-resolution-microscopy
https://www.benchchem.com/product/b2810878#evaluating-tfax-488-performance-in-super-resolution-microscopy
https://www.benchchem.com/product/b2810878#evaluating-tfax-488-performance-in-super-resolution-microscopy
https://www.benchchem.com/product/b2810878#evaluating-tfax-488-performance-in-super-resolution-microscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2810878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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